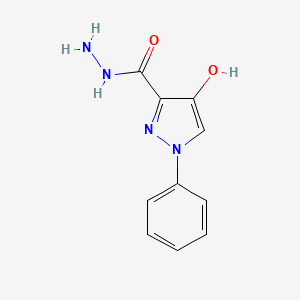

4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide

Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Research

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation is due to its frequent appearance in compounds exhibiting a wide array of pharmacological activities. ijpsr.comumich.edu The versatility of the pyrazole ring allows it to serve as a foundational framework in the design of drugs targeting various diseases. researchgate.net Its synthetic accessibility and favorable drug-like properties further enhance its importance in drug development. researchgate.net

Numerous FDA-approved drugs incorporate the pyrazole moiety, demonstrating its clinical significance. ijpsr.com These include medications for cancer, inflammation, and infections. researchgate.net The broad biological potential of pyrazole derivatives encompasses antibacterial, anti-inflammatory, anticancer, analgesic, and anticonvulsant properties, making the scaffold a central focus of ongoing research. ijpsr.comnih.gov

The history of pyrazole chemistry dates back to the 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. nih.govmdpi.comresearchgate.net A classic synthesis method was later developed by another German chemist, Hans von Pechmann, in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. nih.govresearchgate.net

Initially, pyrazole derivatives were not known to occur in nature. However, in 1959, the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. nih.gov The first pyrazolone (B3327878) derivative to be used as a drug was Antipyrine, prepared in 1887 for its antipyretic, analgesic, and anti-inflammatory properties. nih.gov This early success spurred further modifications and research, leading to a vast and diverse field of pyrazole chemistry that continues to evolve with the development of new synthetic methodologies. nih.govresearchgate.netmdpi.com

The carbohydrazide (B1668358) functional group is a crucial component in many biologically active molecules and serves as a valuable building block in the synthesis of various heterocyclic systems. researchgate.net When appended to a pyrazole scaffold, the resulting pyrazole carbohydrazide derivatives often exhibit a distinct spectrum of biological activities. nih.gov The hydrazide moiety is considered an important pharmacophore, a part of a molecule's structure responsible for its biological activity. researchgate.net

Research has shown that pyrazole derivatives containing a carbohydrazide group possess a range of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. nih.gov The specific biological activity can be influenced by the position of the carbohydrazide substituent on the pyrazole ring. nih.gov For instance, different positional isomers may target different biological pathways or receptors. researchgate.netnih.gov

Scope and Objectives of Academic Inquiry into 4-Hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide

While comprehensive studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the scope and objectives of academic inquiry can be inferred from research on closely related analogues. The primary focus of investigating this compound and its derivatives lies in the exploration of their potential as therapeutic agents, particularly in oncology.

Studies on similar 4-hydroxypyrazole derivatives have revealed a broad spectrum of antitumor activity against various cancer cell lines. researchgate.netnih.gov Therefore, the main objectives of research into this compound are likely:

To synthesize and characterize the compound and its derivatives.

To evaluate their cytotoxic (cell-killing) potential against a panel of human cancer cell lines.

To investigate the structure-activity relationship (SAR), determining how modifications to the phenyl, hydroxyl, or carbohydrazide groups affect its antitumor potency. wisdomlib.org

To explore the potential mechanisms of action by which these compounds may induce cancer cell death, such as apoptosis. nih.govnih.gov

Structural Basis for Research Interest: Pyrazole Ring and Carbohydrazide Functional Group

The research interest in this compound is rooted in the unique combination of its three key structural components: the pyrazole ring, the carbohydrazide functional group, and the 4-hydroxy substituent.

Pyrazole Ring : As a stable, aromatic scaffold, it provides a rigid core for the attachment of other functional groups in a well-defined spatial orientation. researchgate.net

Carbohydrazide Functional Group : This group is a known pharmacophore that can participate in numerous intermolecular interactions, such as hydrogen bonding, which are critical for binding to biological targets like enzymes or receptors. researchgate.net Its placement at the C-3 position of the pyrazole ring is significant, as this specific arrangement in related compounds has been associated with antitumor activity. researchgate.netnih.gov

4-Hydroxy Group : The presence of a hydroxyl group on the pyrazole ring introduces another site for hydrogen bonding, potentially enhancing the molecule's ability to interact with biological targets. Research has specifically identified 4-hydroxypyrazole derivatives as possessing a broad spectrum of antitumor potential, highlighting the importance of this feature. researchgate.netnih.gov

The combination of these structural elements creates a molecule with multiple points for potential interaction with biomolecules, making this compound a promising candidate for investigation in drug discovery programs, especially in the search for new anticancer agents.

Data Tables

| Position of Carbohydrazide Moiety | Associated Biological Activities | Example Compound Classes |

|---|---|---|

| C-3 Position | Antitumor, Cannabinoid Antagonist | 4-Hydroxypyrazole derivatives, 1-Phenylindeno[1,2-c]pyrazoles |

| C-4 Position | Antinociceptive, Antibacterial, Antiparasitic (Antimalarial, Leishmanicidal) | 1H-Pyrazole-4-carbohydrazide derivatives |

| C-5 Position | Antitumor, Fungicidal, Herbicidal | 1H-Pyrazole-5-carbohydrazide derivatives |

Established Synthetic Pathways to Pyrazole-3-carbohydrazide Scaffolds

The synthesis of pyrazole-3-carbohydrazide scaffolds typically involves a two-stage process: the formation of the pyrazole ring followed by the introduction of the carbohydrazide group.

Condensation Reactions in Pyrazole Ring Formation

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis being a classic and widely employed method. wikipedia.org This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.orgmdpi.com The versatility of this method allows for the synthesis of a diverse range of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. mdpi.com

For instance, the reaction of a β-ketoester with a substituted hydrazine is a common route to produce pyrazole-3-carboxylates, which are direct precursors to the target carbohydrazides. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, can sometimes be a challenge, potentially leading to a mixture of regioisomers. beilstein-journals.org

Multicomponent reactions (MCRs) have also emerged as powerful tools for the one-pot synthesis of highly functionalized pyrazoles. beilstein-journals.org These reactions, by combining three or more reactants in a single step, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.org

Introduction of the Carbohydrazide Moiety

Once the pyrazole-3-carboxylate ester is obtained, the carbohydrazide functional group is typically introduced through a straightforward hydrazinolysis reaction. scielo.org.za This involves reacting the ester with hydrazine hydrate, often in an alcoholic solvent. scielo.org.za The reaction is generally efficient and high-yielding.

An alternative approach involves the conversion of a pyrazole-3-carboxylic acid to the corresponding acid chloride, followed by reaction with hydrazine. However, the direct hydrazinolysis of the ester is often preferred due to its milder conditions and operational simplicity. The carbohydrazide moiety is a crucial pharmacophoric group and serves as a versatile handle for further derivatization to generate a library of compounds with potential biological activities. nih.govresearchgate.net

Advanced Synthetic Approaches to this compound

The synthesis of the specifically substituted this compound requires more specialized strategies to control the regioselective introduction of the hydroxyl group at the C4 position and to incorporate the N1-phenyl substituent.

Selective Functionalization at the 4-Position of the Pyrazole Ring

Direct and selective functionalization of the C4 position of a pre-formed pyrazole ring can be challenging due to the electronic nature of the ring. However, several methods have been developed to achieve this. One approach involves the use of directing groups to guide metalation or halogenation specifically to the C4 position, followed by a subsequent nucleophilic substitution or cross-coupling reaction to introduce the hydroxyl group or a precursor.

A more common strategy involves starting with a precursor that already contains a functional group at the position corresponding to the future C4 of the pyrazole ring. For example, the use of a 2-substituted-1,3-dicarbonyl compound in the initial Knorr synthesis can lead to a 4-substituted pyrazole. Subsequent transformation of this substituent into a hydroxyl group would then yield the desired product.

Recent advances in C-H activation chemistry offer promising avenues for the direct and regioselective hydroxylation of the pyrazole C4-H bond, although this remains a developing area of research. acs.org

Derivatization of the Phenyl Group at N1

The introduction of the phenyl group at the N1 position is typically achieved by using phenylhydrazine as the nitrogen source in the initial cyclocondensation reaction. mdpi.com Further derivatization of this phenyl ring can be accomplished through standard electrophilic aromatic substitution reactions, provided the pyrazole core and other functional groups are stable to the reaction conditions.

For instance, nitration followed by reduction to an amine allows for a wide range of subsequent modifications. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can also be employed to introduce various substituents onto the N1-phenyl ring, starting from a halogenated phenylhydrazine. nih.gov

Green Chemistry Principles in the Synthesis of Pyrazole Carbohydrazides

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies in line with the principles of green chemistry. nih.gov For the synthesis of pyrazole carbohydrazides, this has translated into several key areas of innovation.

The use of greener solvents, such as water or ethanol, or even solvent-free conditions, is being increasingly explored for pyrazole synthesis. mdpi.commdpi.com Microwave-assisted synthesis has also gained traction as it often leads to significantly reduced reaction times, increased yields, and can enable reactions to proceed under solvent-free conditions. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-phenylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-12-10(16)9-8(15)6-14(13-9)7-4-2-1-3-5-7/h1-6,15H,11H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQUGXAZKAPLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192683 | |

| Record name | 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956781-13-8 | |

| Record name | 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956781-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Research Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise arrangement of atoms and the connectivity within 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide can be unequivocally established.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the protons of the phenyl ring, the pyrazole (B372694) ring, the hydroxyl group, and the carbohydrazide (B1668358) moiety. The aromatic protons of the N-phenyl group typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The single proton on the pyrazole ring (H5) is expected to resonate as a singlet. The protons of the hydrazide group (-CONHNH₂) and the hydroxyl group (-OH) are exchangeable and will appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum would show distinct signals for the carbonyl carbon of the hydrazide group (typically δ > 155 ppm), the carbons of the phenyl ring, and the carbons of the pyrazole ring. The carbon atom attached to the hydroxyl group (C4) would be shifted downfield due to the electronegativity of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho, meta, para) | 7.0 - 8.0 (m) | 120 - 140 |

| Pyrazole-H5 | ~6.0 (s) | ~90 - 100 |

| Pyrazole-C3 | - | ~140 - 150 |

| Pyrazole-C4 | - | ~150 - 160 |

| Pyrazole-C5 | - | ~90 - 100 |

| -OH | Variable (br s) | - |

| -NH- | Variable (br s) | - |

| -NH₂ | Variable (br s) | - |

| C=O | - | >155 |

Note: Predicted values are based on analogous pyrazole structures. Actual values may vary depending on solvent and experimental conditions. (s = singlet, br s = broad singlet, m = multiplet)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between different parts of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the adjacent protons within the phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the pyrazole and phenyl rings. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for connecting different structural fragments. For instance, HMBC would show a correlation between the pyrazole H5 proton and the C3 and C4 carbons, confirming the pyrazole ring structure. It would also link the protons of the phenyl ring to the pyrazole N1, and the hydrazide NH protons to the carbonyl carbon (C=O), thus confirming the entire molecular skeleton.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govresearchgate.net The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational frequencies of specific bonds.

For this compound, key vibrational modes include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretching: One or two sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the hydrazide N-H bonds. nih.govnih.gov

C=O Stretching (Amide I): A strong absorption band typically found between 1630-1680 cm⁻¹, indicative of the carbonyl group in the carbohydrazide moiety. nih.gov

N-H Bending (Amide II): A band in the 1550-1640 cm⁻¹ region.

C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region arising from the phenyl and pyrazole rings.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| Hydrazide (-NHNH₂) | N-H Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching (Amide I) | 1630 - 1680 (strong) |

| Amine (-NH) | Bending (Amide II) | 1550 - 1640 |

| Aromatic/Pyrazole | C=C & C=N Stretching | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₀N₄O₂, giving it a molecular weight of 218.21 g/mol . ncats.io

In an MS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be detected at approximately m/z 218 or 219, respectively. The high-resolution mass spectrum would confirm the elemental composition.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for pyrazole derivatives involve the cleavage of the pyrazole ring and the loss of substituents. researchgate.net For this compound, expected fragmentation could include:

Loss of the hydrazino group (-NHNH₂) or ammonia (B1221849) (NH₃).

Cleavage of the bond between the pyrazole ring and the carbonyl group.

Fission of the pyrazole ring itself.

Fragmentation of the N-phenyl group.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

| [C₁₀H₁₀N₄O₂]⁺ | Molecular Ion | 218 |

| [C₁₀H₉N₂O₂]⁺ | Loss of N₂H₃ | 189 |

| [C₉H₇N₂O]⁺ | Loss of CONHNH₂ | 159 |

| [C₆H₅N₂]⁺ | Phenyl diazirine fragment | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the title compound is not detailed, analysis of closely related structures, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and other pyrazole carbohydrazides, allows for a reliable prediction of its key geometric features. nih.govmdpi.com

The molecule is expected to adopt a largely planar conformation, although there will be a significant dihedral angle between the planes of the pyrazole and phenyl rings. mdpi.com A critical feature of the crystal packing would be an extensive network of intermolecular hydrogen bonds. The hydroxyl group and the carbohydrazide moiety, with their hydrogen bond donor (-OH, -NH) and acceptor (C=O) sites, would facilitate the formation of a stable, three-dimensional supramolecular architecture. nih.gov These hydrogen bonds are fundamental in dictating the solid-state properties of the compound.

Table 4: Representative Crystallographic Data from Analogous Pyrazole Structures

| Parameter | Observed Value in Analogous Structures |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Phenyl-Pyrazole Dihedral Angle | 10° - 60° |

| Key Intermolecular Interaction | N-H···O and O-H···O Hydrogen Bonding |

Data derived from published structures of similar pyrazole derivatives. nih.govmdpi.com

Computational and Theoretical Chemistry Investigations of 4 Hydroxy 1 Phenyl 1h Pyrazole 3 Carbohydrazide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the structural and electronic properties of pyrazole (B372694) derivatives. nih.goveurasianjournals.com These calculations provide a fundamental understanding of the molecule at the atomic level.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide, this involves calculating bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Predicted Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Expected Value | Significance |

|---|---|---|

| Dihedral Angle (C-N1-C_phenyl-C_phenyl) | 10° - 40° | Describes the twist of the phenyl ring relative to the pyrazole ring. |

| Bond Length (C=O) | ~1.23 Å | Typical double bond length for a carbonyl group in a hydrazide. |

| Bond Length (N-N of hydrazide) | ~1.38 Å | Characteristic N-N single bond in the carbohydrazide (B1668358) moiety. |

| Bond Angle (N-N-C of pyrazole) | ~108° - 110° | Reflects the geometry within the five-membered pyrazole ring. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap implies low kinetic stability and high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov In studies of related pyrazole-hydrazone derivatives, the HOMO and LUMO are often distributed across the conjugated parts of the molecule. For example, the HOMO might be localized on an electron-rich aromatic ring, while the LUMO is centered on the hydrazone and pyrazole moieties. nih.gov For this compound, the HOMO is expected to be spread over the phenyl and pyrazole rings, with contributions from the hydroxyl group, while the LUMO is likely concentrated on the pyrazole and carbohydrazide portions. The energy gap for similar pyrazole derivatives has been calculated to be in the range of 4.3 to 5.2 eV. nih.govnih.gov

Table 2: Typical Frontier Molecular Orbital Energies and Reactivity Descriptors (based on DFT calculations for analogous pyrazoles)

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| E_HOMO | -6.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E_LUMO | -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | 2.0 to 2.5 | Resistance to change in electron distribution; proportional to the energy gap. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules and to identify regions that are prone to electrophilic or nucleophilic attack. nih.gov

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are associated with electron-rich areas and are susceptible to attack by electrophiles. In this compound, these would be located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atoms of the pyrazole ring. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack and hydrogen bond donation. nih.gov These are expected to be found around the hydrogen atoms of the carbohydrazide (NH-NH2) and the 4-hydroxy (OH) groups.

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. Pyrazoles containing a hydroxyl group can exhibit keto-enol tautomerism. For this compound, the primary equilibrium would be between the 4-hydroxy (enol) form and a 4-oxo-dihydropyrazole (keto) form.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations can reveal information about conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.govchemmethod.com

For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent molecules (e.g., water) and calculating the forces between all atoms over a series of small time steps. The resulting trajectory provides insight into how the molecule moves, rotates, and changes its conformation. Analysis of the simulation can reveal stable and transient conformations, the flexibility of different parts of the molecule (such as the rotation of the phenyl group), and the nature of the interactions (e.g., hydrogen bonds) with solvent molecules. chemmethod.com

In Silico Prediction of Interaction Profiles

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a molecule, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.comnih.gov These predictions help to identify potential liabilities before a compound is synthesized.

For this compound, various computational models can predict its drug-likeness based on criteria such as Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5). researchgate.net Other models can predict its aqueous solubility, potential to be metabolized by cytochrome P450 enzymes, ability to cross the blood-brain barrier, and potential for toxicity (e.g., hepatotoxicity). mdpi.comresearchgate.net These predictions are based on the molecule's structure and are compared against large databases of known compounds.

Table 3: Predicted ADMET Profile for this compound

| Property | Predicted Outcome | Significance |

|---|---|---|

| Molecular Weight | ~234.23 g/mol | Complies with Lipinski's rule (< 500). |

| LogP (Octanol/Water Partition) | 1.0 - 2.0 | Indicates moderate lipophilicity, in a favorable range for drug absorption. |

| Hydrogen Bond Donors | 4 | Complies with Lipinski's rule (≤ 5). |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤ 10). |

| Aqueous Solubility | Predicted to be soluble | Important for absorption and distribution. |

| CYP450 Inhibition | Possible inhibitor of some isoforms (e.g., CYP2C9, CYP3A4) | Indicates potential for drug-drug interactions. |

Ligand Efficiency and Drug-Likeness Descriptors

Ligand efficiency (LE) and drug-likeness are critical metrics in the early stages of drug discovery. They help to assess the potential of a compound to be developed into a viable drug. LE provides a measure of the binding energy per atom of a ligand, offering a way to compare the efficiency of different molecules. Drug-likeness is evaluated based on a set of physicochemical properties that are commonly observed in successful oral drugs.

The drug-likeness of this compound can be assessed using established guidelines such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical characteristics. The key parameters for this compound are summarized in the table below.

| Descriptor | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 218.08 g/mol uni.lu | < 500 g/mol |

| LogP (octanol-water partition coefficient) | 1.0 (Predicted) uni.lu | ≤ 5 |

| Hydrogen Bond Donors | 3 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Heavy Atom Count | 16 | N/A |

Based on these predicted values, this compound adheres to Lipinski's Rule of Five, suggesting it possesses drug-like qualities and is likely to have good oral bioavailability.

LE = (1.37 / N) * pKi

Where 'N' is the number of heavy atoms. Given the heavy atom count of 16 for this compound, a hypothetical pKi could be used to illustrate its potential ligand efficiency. For instance, a compound with a pKi of 7 would have a ligand efficiency of approximately 0.6. Higher LE values are generally desirable, as they indicate a more efficient binding of the ligand to its target.

Pharmacophore Modeling based on Structural Features

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features in a molecule that are responsible for its biological activity. A pharmacophore model for this compound can be constructed based on its structural components, which are likely to interact with a biological target.

The key pharmacophoric features of this compound include:

Hydrogen Bond Donors (HBD): The hydroxyl (-OH) group and the two amine (-NH2) protons of the hydrazide moiety are significant hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The oxygen atom of the hydroxyl group, the carbonyl oxygen of the hydrazide, and the nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.

Aromatic Ring: The phenyl group attached to the pyrazole ring represents a hydrophobic aromatic feature that can engage in pi-pi stacking or hydrophobic interactions with a receptor.

These features can be spatially arranged to create a 3D pharmacophore model. Such a model serves as a template for virtual screening of compound libraries to identify other molecules with similar interaction patterns and potentially similar biological activities. The carbohydrazide functional group is a recognized pharmacophoric element in various therapeutically useful compounds. nih.gov The spatial relationship between the aromatic ring, the pyrazole core, and the hydrogen-bonding groups of the carbohydrazide and hydroxyl moieties defines the pharmacophoric fingerprint of this molecule. While specific pharmacophore models for this exact compound are not detailed in existing literature, the analysis of related pyrazole carbohydrazide derivatives in various biological contexts, such as cannabinoid receptor antagonists, provides insights into the potential interaction modes. nih.gov

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data published on the chemical compound This compound (also known by its tautomeric name, 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carbohydrazide) to fulfill the detailed structural outline requested.

The provided outline requires in-depth research findings regarding molecular docking with specific protein targets, analyses of ligand-receptor interactions, kinetic studies of enzyme inhibition, and cellular pathway modulation. Searches for this particular compound have not yielded specific studies that would provide the necessary data for the following sections:

Investigation of Molecular Interactions and Mechanistic Elucidation of Biological Responses

Cellular Pathway Modulation Studies

While research exists for other structurally related pyrazole (B372694) and pyrazolone (B3327878) derivatives, the strict requirement to focus solely on "4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide" prevents the inclusion of that information. Extrapolating findings from different, albeit similar, molecules would not be scientifically accurate or adhere to the provided instructions.

Therefore, a detailed and scientifically accurate article strictly following the requested outline for this specific compound cannot be generated at this time.

Investigation of Cellular Proliferation Modulation Mechanisms

While direct studies on the specific mechanisms of cellular proliferation modulation by this compound are not extensively detailed in currently available literature, the broader class of pyrazole carbohydrazide (B1668358) derivatives has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines. nih.gov The anticancer potential of 4-hydroxypyrazole compounds has been noted, showing a broad spectrum of antitumor activity. nih.gov

The general mechanism for pyrazole derivatives often involves the inhibition of specific signaling pathways critical for cancer cell growth and survival. For instance, some pyrazole derivatives have been shown to inhibit protein kinases, which are key regulators of cell cycle progression and proliferation. The structural motif of a substituted pyrazole core is central to the design of various kinase inhibitors.

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect |

| 4-Hydroxypyrazole derivatives | Various tumor cell lines | Antitumor potential with mild cytotoxic activity nih.gov |

| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung Cancer) | Potent growth inhibitors nih.gov |

| 1-phenylindeno[1,2-c]pyrazole | - | Potent cytotoxic activity nih.gov |

This table is illustrative of the general activities of the broader compound class, as specific data for this compound is not available.

Induction of Molecular Events (e.g., apoptosis, autophagy) at a Mechanistic Level

The induction of programmed cell death, such as apoptosis and autophagy, is a hallmark of many anticancer agents. Research into pyrazole derivatives suggests that their cytotoxic effects are often mediated through the activation of these pathways.

Apoptosis: Salicylaldehyde-pyrazole-carbohydrazide derivatives, which share structural similarities with this compound, have been shown to be potent growth inhibitors of A549 lung cancer cells by inducing apoptosis. nih.gov The apoptotic mechanism for pyrazole compounds can involve the activation of caspases, a family of proteases that execute the apoptotic process. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Structure-Activity Relationship (SAR) Derivation for Mechanistic Insights

The biological activity of pyrazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key chemical features responsible for their pharmacological effects.

Correlation of Structural Features with Molecular Interaction Data

For pyrazole carbohydrazide derivatives, several structural elements are considered crucial for their biological activity. nih.gov These include:

The Pyrazole Core: This heterocyclic ring is a fundamental scaffold that provides the basic framework for interaction with biological targets.

The Carbohydrazide Moiety: This functional group is often involved in forming hydrogen bonds with target proteins, contributing to the binding affinity and specificity of the molecule.

The Phenyl Ring at Position 1: Substituents on this phenyl ring can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with target molecules. The nature and position of these substituents are critical determinants of the antimicrobial activity profile of some 1H-pyrazole-4-carbohydrazide derivatives. nih.gov

The Hydroxyl Group at Position 4: The presence of a hydroxyl group can provide an additional site for hydrogen bonding, potentially enhancing the binding affinity to target proteins.

SAR studies on related 4-arylazo-3,5-diamino-1H-pyrazoles have demonstrated that the position of substituents on the phenyl ring can dramatically alter biological activity. nih.gov For example, the placement of a fluorine atom at the ortho position of the phenyl ring resulted in higher activity compared to meta or para positions. nih.gov

Design of Probes for Target Identification

To fully understand the mechanism of action of a compound like this compound, it is essential to identify its specific molecular target(s) within the cell. The design of chemical probes is a powerful strategy for achieving this. These probes are typically analogs of the parent compound that have been modified to include a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) or a photoreactive group.

The design process for such probes would involve:

Identifying a non-essential position on the this compound molecule where a linker and a tag can be attached without significantly disrupting its biological activity. SAR data is crucial for making this determination.

Synthesizing the probe molecule. This involves chemical synthesis to couple the parent compound with the desired tag via a suitable linker.

Validating the probe's activity to ensure it retains the biological effects of the original compound.

Using the probe in cell-based or biochemical assays to isolate and identify the protein(s) it interacts with.

While specific probes for this compound have not been reported, the design and synthesis of probes for other pyrazole derivatives have been successfully used to identify their targets. nih.govunimi.it

Analytical Methodologies for the Detection and Quantification of 4 Hydroxy 1 Phenyl 1h Pyrazole 3 Carbohydrazide in Research Settings

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantification in Chemical Systems

Chromatographic methods are fundamental for separating 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide from impurities, starting materials, and byproducts, allowing for its accurate quantification and purity verification. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this polar, non-volatile compound, while Gas Chromatography (GC) would likely require derivatization.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of pyrazole (B372694) derivatives. researcher.lifeijcpa.in For this compound, a C18 column would be an appropriate stationary phase, offering good retention and separation based on its moderate polarity. ijcpa.inresearchgate.net The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) or acetate (B1210297) buffer, to control the pH and ensure good peak shape. researchgate.netsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. nih.gov

Detection is commonly achieved using a photodiode array (PDA) or a UV-Vis detector. researcher.life The pyrazole ring and the phenyl group are chromophores that will absorb UV radiation, allowing for sensitive detection. researcher.life The method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researcher.life For instance, a typical method for a similar pyrazole derivative demonstrated excellent linearity (R² = 0.9994) over a concentration range of 2.5–50 µg/mL, with LOD and LOQ values of 2.43 and 7.38 µg/mL, respectively. researcher.life

Table 1: Illustrative RP-HPLC Parameters for Analysis of a Pyrazole Derivative

| Parameter | Value |

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile and 0.02 mol·L⁻¹ phosphate buffer (pH 6.7) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

This table is based on methodologies for structurally related pyrazole compounds and serves as a starting point for method development for this compound.

Gas Chromatography (GC):

Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability, stemming from the presence of hydroxyl and carbohydrazide (B1668358) functional groups. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to derivatize active hydrogens in hydroxyl and amine groups, making the compound suitable for GC analysis.

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. A flame ionization detector (FID) would provide good sensitivity, or a mass spectrometer (MS) could be used for definitive identification of the derivatized compound and any impurities. cdc.gov

Spectrophotometric Methods (UV-Vis) for Concentration Determination

UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in solution, provided that it is the only absorbing species at the analytical wavelength. The presence of the phenyl ring and the pyrazole nucleus gives the molecule characteristic UV absorption bands. nih.govresearchgate.net

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for pyrazole derivatives typically falls in the range of 200-300 nm. nih.govresearchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For hydrazide-containing compounds, colorimetric methods can also be employed. For example, reaction with trinitrobenzenesulfonic acid can produce colored products with distinct absorption maxima, allowing for quantification. nih.govresearchgate.net Another approach involves reaction with p-dimethylaminobenzaldehyde, which forms a colored product with hydrazine (B178648) and its derivatives, with the intensity of the color being proportional to the concentration. scholarsresearchlibrary.com

Table 2: Example of UV-Vis Spectrophotometric Data for a Pyrazole Compound

| Concentration (mol/L) | Absorbance at λmax (250 nm) |

| 1 x 10⁻⁵ | 0.152 |

| 2 x 10⁻⁵ | 0.305 |

| 4 x 10⁻⁵ | 0.610 |

| 6 x 10⁻⁵ | 0.914 |

| 8 x 10⁻⁵ | 1.218 |

This table presents hypothetical data to illustrate the linear relationship between concentration and absorbance as described by the Beer-Lambert law for a pyrazole derivative.

Electrochemical Methods for Detection and Reaction Monitoring

Electrochemical methods offer high sensitivity and the ability to monitor reactions in real-time, making them valuable tools for studying the redox behavior of this compound. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be utilized.

The pyrazole ring system and the carbohydrazide moiety are electrochemically active. The oxidation of the hydrazine group is a well-studied electrochemical process and can be used for quantification. pjoes.comrsc.org The oxidation potential will be dependent on the pH of the supporting electrolyte. pjoes.com

Cyclic voltammetry can be used to investigate the redox properties of the compound, such as its oxidation potential and the reversibility of the redox process. nih.gov For quantitative analysis, DPV is often preferred due to its higher sensitivity and better resolution compared to CV. A calibration curve can be constructed by plotting the peak current against the concentration of the analyte.

These methods can be particularly useful for monitoring the synthesis of this compound or its subsequent reactions, as the appearance of a new redox peak or a change in the current of an existing peak can indicate the progress of the reaction. The use of modified electrodes can further enhance the sensitivity and selectivity of the electrochemical detection. researchgate.net

Table 3: Summary of Analytical Methodologies

| Technique | Principle | Application | Advantages | Limitations |

| HPLC | Differential partitioning between a stationary and mobile phase | Purity assessment, quantification | High resolution, high sensitivity, applicable to a wide range of compounds | Requires specialized equipment, can be time-consuming |

| GC | Partitioning between a stationary phase and a carrier gas | Analysis of volatile and thermally stable compounds | High efficiency, fast analysis | Requires derivatization for non-volatile compounds |

| UV-Vis | Measurement of light absorption by the analyte | Concentration determination | Simple, rapid, cost-effective | Low selectivity, susceptible to interference from other absorbing species |

| Electrochemical | Measurement of current or potential changes due to redox reactions | Detection, quantification, reaction monitoring | High sensitivity, real-time analysis | Sensitive to matrix effects, requires an electroactive analyte |

Potential Research Applications and Future Directions

Role as a Chemical Probe in Biological Systems Research

The inherent structural and electronic properties of the pyrazole (B372694) scaffold make it an excellent foundation for the development of chemical probes. These tools are crucial for elucidating complex biological processes by allowing for the visualization and tracking of specific molecules or ions within living systems. The 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide molecule possesses key functionalities that could be exploited for this purpose.

The pyrazole ring system is known to be a part of various fluorescent dyes and chemosensors. The electronic characteristics of the pyrazole nucleus, combined with the presence of the hydroxyl and carbohydrazide (B1668358) groups, could potentially give rise to desirable photophysical properties upon interaction with specific biological targets. For instance, the hydroxyl group could act as a recognition site for certain enzymes or receptors, while the carbohydrazide moiety offers a versatile handle for conjugation to other molecules or for participating in specific binding interactions.

While direct studies on this compound as a chemical probe are not yet prevalent in the literature, the broader class of pyrazole derivatives has shown significant promise. For example, pyrazole-based fluorescent probes have been developed for the detection of metal ions and other small molecules in biological systems. The development of chemical probes from this specific compound would be a valuable area of future research, potentially leading to new tools for studying cellular pathways and disease mechanisms.

Scaffold for Design of Novel Functional Molecules (Beyond the compound itself)

The true potential of this compound may lie in its utility as a versatile building block for the synthesis of more complex and functionally diverse molecules. mdpi.com The pyrazole core, substituted with hydroxyl, phenyl, and carbohydrazide groups, offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.comnih.gov

Applications in Chemical Biology Tool Development

The development of novel chemical biology tools often relies on the availability of robust and adaptable molecular scaffolds. The this compound structure can serve as a starting point for creating a library of compounds with tailored biological activities. For instance, the carbohydrazide group can be readily converted into various other functional groups, such as oxadiazoles, triazoles, or Schiff bases, each potentially conferring unique biological properties. ijpsr.info

Exploration in Material Science or Agrochemical Research (if theoretical/mechanistic)

The applications of pyrazole derivatives extend beyond the realm of medicine into material science and agrochemicals. The rigid, planar structure of the pyrazole ring can be exploited in the design of novel organic materials with interesting electronic and photophysical properties. While specific theoretical or mechanistic studies on this compound in these fields are limited, the general properties of pyrazoles suggest potential avenues for exploration.

In material science, the ability of pyrazole derivatives to self-assemble and form ordered structures could be investigated for applications in organic electronics or as components of functional polymers. The presence of the hydroxyl and carbohydrazide groups could facilitate hydrogen bonding networks, influencing the packing and properties of the resulting materials.

In the agrochemical sector, pyrazole-containing compounds have been successfully developed as herbicides and insecticides. acs.org The this compound scaffold could be used as a starting point for the design of new agrochemicals. Structure-activity relationship studies, guided by computational modeling, could help in identifying modifications that enhance the compound's efficacy against specific pests or weeds while minimizing its environmental impact. For example, understanding the mechanism of action of existing pyrazole-based agrochemicals could inform the rational design of new derivatives based on this scaffold.

Unanswered Research Questions and Future Theoretical Investigations

Despite the broad interest in pyrazole chemistry, many questions regarding the specific properties and potential of this compound remain unanswered. Future research, combining both experimental and theoretical approaches, will be crucial to unlocking its full potential.

Key Unanswered Questions:

What is the precise three-dimensional structure of the molecule and how does it influence its reactivity and biological activity?

What are the specific biological targets of this compound and its derivatives?

What is the detailed mechanism of action for any observed biological effects?

Can the photophysical properties of this molecule be modulated for applications in bioimaging?

What are the most promising synthetic routes for generating a diverse library of derivatives based on this scaffold?

Future Theoretical Investigations:

Computational chemistry can play a pivotal role in addressing these questions. Techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. Molecular docking and molecular dynamics simulations can be used to predict its binding affinity and mode of interaction with various biological targets. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can help in identifying the key structural features that contribute to its biological activity, guiding the design of more potent and selective analogs. nih.gov

Challenges and Opportunities in Pyrazole Carbohydrazide Research

The field of pyrazole carbohydrazide research is ripe with opportunities, but it also faces certain challenges.

Challenges:

Synthesis: While general methods for pyrazole synthesis are well-established, the development of efficient and regioselective methods for the synthesis of highly functionalized derivatives like this compound can be challenging.

Specificity and Selectivity: A common challenge in drug discovery is achieving high selectivity for the desired biological target to minimize off-target effects. Extensive SAR studies are required to optimize the selectivity of pyrazole carbohydrazide derivatives.

Understanding Mechanisms of Action: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is often a complex and time-consuming process.

Opportunities:

Vast Chemical Space: The pyrazole carbohydrazide scaffold offers a vast and largely unexplored chemical space for the design of new functional molecules.

Multidisciplinary Applications: The potential applications of these compounds span multiple disciplines, from medicine to materials science, creating opportunities for collaborative research.

Advancements in Computational Chemistry: The increasing power and accuracy of computational methods provide powerful tools for accelerating the discovery and optimization of new pyrazole-based compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation of pyrazole-4-carbaldehydes with hydrazine hydrate under acidic conditions (e.g., acetic acid in ethanol). Reaction parameters like temperature and solvent polarity significantly influence yield and product structure . Purification involves recrystallization or column chromatography, with characterization via elemental analysis, FT-IR (to confirm hydrazide C=O and N-H stretches), and H/C NMR (to verify phenyl and pyrazole proton environments). Purity assessment requires HPLC with UV detection (λ ~254 nm) and mass spectrometry for molecular ion confirmation .

Q. Which experimental models are appropriate for screening the anticonvulsant activity of pyrazole carbohydrazide derivatives?

- Methodological Answer : The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models are standard for anticonvulsant evaluation. MES tests efficacy against tonic-clonic seizures, while scPTZ identifies compounds blocking chemically induced clonic seizures. Dosing regimens (e.g., 30–300 mg/kg in mice) and latency to seizure onset are critical metrics. Positive controls (e.g., phenytoin for MES) validate assay sensitivity .

Q. How can spectral data resolve structural ambiguities in pyrazole carbohydrazide derivatives?

- Methodological Answer : H NMR distinguishes between keto and enol tautomers: keto forms show a singlet for the pyrazole C-H, while enol tautomers exhibit downfield shifts for hydroxyl protons. X-ray crystallography provides definitive conformation analysis, as seen in related pyrazolyl-triazole structures where hydrogen bonding and π-stacking interactions stabilize crystal packing .

Advanced Research Questions

Q. How do substituent modifications at the pyrazole 3-position influence bioactivity and pharmacokinetic properties?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the phenyl ring enhances anticonvulsant potency by improving membrane permeability and metabolic stability. Quantitative Structure-Activity Relationship (QSAR) models using logP and Hammett constants (σ) predict optimal substituents. In vitro metabolic assays (e.g., liver microsomes) assess stability, while LogD measurements guide blood-brain barrier penetration .

Q. What strategies reconcile contradictory biological activity data across studies for structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., seizure induction thresholds in MES) or compound purity. Cross-validation using standardized protocols (e.g., NIH Anticonvulsant Screening Program guidelines) and orthogonal assays (e.g., patch-clamp electrophysiology for sodium channel blocking) clarify mechanisms. Meta-analyses of IC values normalized to reference controls reduce inter-study variability .

Q. How can reaction mechanisms for pyrazole ring functionalization be elucidated under varying conditions?

- Methodological Answer : Mechanistic studies employ kinetic isotope effects (KIEs) and DFT calculations. For example, hydrazine attack on pyrazole carbaldehydes follows a nucleophilic addition-elimination pathway, with transition states influenced by solvent polarity. In situ IR monitors intermediate formation, while ESI-MS detects transient species like hydrazone adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.